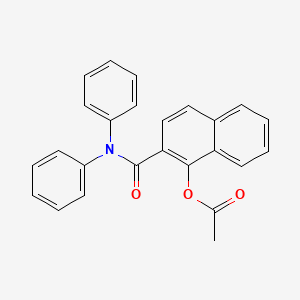![molecular formula C22H20FNO3 B12480144 10-(2-fluorophenyl)-7,7-dimethyl-6,7,8,10-tetrahydro[1,3]dioxolo[4,5-b]acridin-9(5H)-one](/img/structure/B12480144.png)
10-(2-fluorophenyl)-7,7-dimethyl-6,7,8,10-tetrahydro[1,3]dioxolo[4,5-b]acridin-9(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-(2-fluorophenyl)-7,7-dimethyl-2H,5H,6H,8H,10H-[1,3]dioxolo[4,5-b]acridin-9-one is a complex organic compound that belongs to the acridine family. Acridine derivatives are known for their diverse applications in various fields, including medicinal chemistry, materials science, and photophysics. This compound, in particular, features a unique structure with a fluorophenyl group and a dioxolo ring fused to the acridine core, which imparts distinct chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-(2-fluorophenyl)-7,7-dimethyl-2H,5H,6H,8H,10H-[1,3]dioxolo[4,5-b]acridin-9-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Acridine Core: The acridine core can be synthesized through a cyclization reaction involving aniline derivatives and appropriate aldehydes or ketones.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a fluorinated benzene derivative reacts with the acridine core.
Formation of the Dioxolo Ring: The dioxolo ring is formed through a cyclization reaction involving appropriate diol precursors and the acridine core.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the acridine core, leading to the formation of acridone derivatives.
Reduction: Reduction reactions can target the carbonyl groups in the acridine core, converting them to alcohols.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens, nitrating agents, and sulfonating agents.
Major Products
Oxidation: Acridone derivatives.
Reduction: Alcohol derivatives of the acridine core.
Substitution: Various substituted acridine derivatives, depending on the reagents used.
Scientific Research Applications
10-(2-fluorophenyl)-7,7-dimethyl-2H,5H,6H,8H,10H-[1,3]dioxolo[4,5-b]acridin-9-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a fluorescent probe for biological imaging due to its unique photophysical properties.
Medicine: Explored for its potential therapeutic effects, particularly in cancer research, due to its ability to intercalate with DNA.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Mechanism of Action
The mechanism of action of 10-(2-fluorophenyl)-7,7-dimethyl-2H,5H,6H,8H,10H-[1,3]dioxolo[4,5-b]acridin-9-one involves its interaction with biological macromolecules, particularly DNA. The compound can intercalate between DNA base pairs, disrupting the normal function of DNA and inhibiting processes such as replication and transcription. This intercalation is facilitated by the planar structure of the acridine core and the presence of the fluorophenyl group, which enhances binding affinity.
Comparison with Similar Compounds
Similar Compounds
Acridine: The parent compound of the acridine family, known for its wide range of applications in medicinal chemistry and materials science.
Acridone: An oxidized derivative of acridine, often used in photophysical studies and as a precursor for other acridine derivatives.
10-(3-fluorophenyl)-7,7-dimethyl-2H,5H,6H,8H,10H-[1,3]dioxolo[4,5-b]acridin-9-one: A similar compound with a fluorophenyl group at a different position, which may exhibit different chemical and physical properties.
Uniqueness
10-(2-fluorophenyl)-7,7-dimethyl-2H,5H,6H,8H,10H-[1,3]dioxolo[4,5-b]acridin-9-one is unique due to the specific positioning of the fluorophenyl group and the presence of the dioxolo ring. These structural features contribute to its distinct chemical reactivity, photophysical properties, and potential biological activities.
Properties
Molecular Formula |
C22H20FNO3 |
|---|---|
Molecular Weight |
365.4 g/mol |
IUPAC Name |
10-(2-fluorophenyl)-7,7-dimethyl-5,6,8,10-tetrahydro-[1,3]benzodioxolo[5,6-b]quinolin-9-one |
InChI |
InChI=1S/C22H20FNO3/c1-22(2)9-16-21(17(25)10-22)20(12-5-3-4-6-14(12)23)13-7-18-19(27-11-26-18)8-15(13)24-16/h3-8,20,24H,9-11H2,1-2H3 |
InChI Key |
SKZQGJHEEQUBET-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(C3=CC4=C(C=C3N2)OCO4)C5=CC=CC=C5F)C(=O)C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[(3-methoxyphenyl)carbonyl]amino}-N-(3-methoxypropyl)benzamide](/img/structure/B12480065.png)
amino}-N-(4-phenylbutan-2-yl)benzamide](/img/structure/B12480073.png)
![N~2~-benzyl-N~2~-[(3-chloro-4-ethoxyphenyl)sulfonyl]-N-(furan-2-ylmethyl)glycinamide](/img/structure/B12480081.png)


![2-[(2-Ethylhexanoyl)amino]-6-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B12480103.png)
![3-[5-({[2-(4-Chlorophenyl)ethyl]amino}methyl)furan-2-yl]benzoic acid](/img/structure/B12480109.png)
![Ethyl 5-[(5-bromo-2-ethoxybenzyl)amino]-2-(morpholin-4-yl)benzoate](/img/structure/B12480110.png)
![4-ethoxy-N-({4-[4-(furan-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)benzamide](/img/structure/B12480121.png)
![2-[(5-methoxy-1-methyl-1H-benzimidazol-2-yl)sulfanyl]-1-(4-methylphenyl)ethanone](/img/structure/B12480122.png)
![4-(4-{4-[(4-fluorophenyl)carbonyl]phenyl}-5-phenyl-1H-imidazol-2-yl)benzonitrile](/img/structure/B12480123.png)
![Ethyl 5-({4-[(4-chlorobenzyl)oxy]-3-ethoxybenzyl}amino)-2-(morpholin-4-yl)benzoate](/img/structure/B12480138.png)
![N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]-2-(phenylsulfanyl)acetamide](/img/structure/B12480151.png)
![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]butanamide](/img/structure/B12480152.png)
